molecular formula C20H16N2O4 B2485872 N-methyl-1-(4-oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide CAS No. 1103515-21-4

N-methyl-1-(4-oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide

Cat. No.: B2485872
CAS No.: 1103515-21-4
M. Wt: 348.358
InChI Key: RBKSIEMRUWEOHM-UHFFFAOYSA-N
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Description

N-methyl-1-(4-oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide is a complex organic compound that features both indoline and chromene moieties. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(4-oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of an indoline derivative with a chromene derivative under specific conditions. For instance, the reaction might involve the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic attack on the carbonyl group of the chromene derivative .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(4-oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

N-methyl-1-(4-oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Indoline derivatives: Compounds like indomethacin and tryptophan share the indoline moiety.

    Chromene derivatives: Compounds such as flavonoids and coumarins contain the chromene structure.

Uniqueness

N-methyl-1-(4-oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide is unique due to the combination of both indoline and chromene moieties in a single molecule. This dual structure allows it to participate in a wider range of chemical reactions and potentially exhibit a broader spectrum of biological activities compared to compounds containing only one of these moieties.

Properties

IUPAC Name

N-methyl-1-(4-oxochromene-2-carbonyl)-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c1-21-19(24)15-10-12-6-2-4-8-14(12)22(15)20(25)18-11-16(23)13-7-3-5-9-17(13)26-18/h2-9,11,15H,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKSIEMRUWEOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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